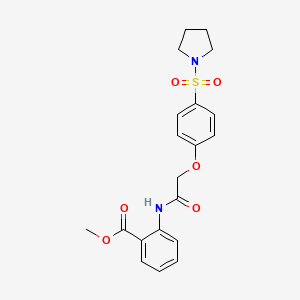
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide, also known as EMBS, is a sulfonamide-based compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in tumor growth and inflammation. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to inhibit the production of nitric oxide, a signaling molecule that is involved in inflammation.
Biochemical and Physiological Effects:
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its wide range of potential applications in various scientific fields. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit anti-tumor activity, anti-inflammatory activity, and neuroprotective effects, making it a versatile compound for scientific research. However, one limitation of using 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide. One area of future research could focus on the development of more effective synthesis methods for 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide, which could improve its solubility and bioavailability. Another area of future research could focus on the identification of the specific enzymes and signaling pathways that are targeted by 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide, which could provide insights into its mechanism of action. Additionally, future research could explore the potential applications of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide in other scientific fields, such as cardiovascular research and infectious disease research.
Métodos De Síntesis
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with 5-ethyl-3-amino-1,2,4-oxadiazole in the presence of a base. The resulting intermediate is then reacted with 4-methylbenzylamine to yield 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been studied for its potential applications in various scientific fields, including cancer research, inflammation research, and neuroscience. In cancer research, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In inflammation research, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neuroscience, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-18-21-19(22-26-18)16-11-15(9-10-17(16)25-3)27(23,24)20-12-14-7-5-13(2)6-8-14/h5-11,20H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHVNKLUBQGDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














